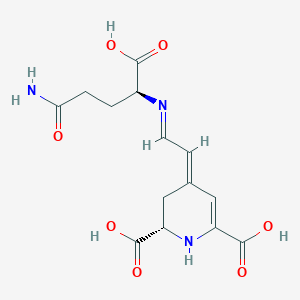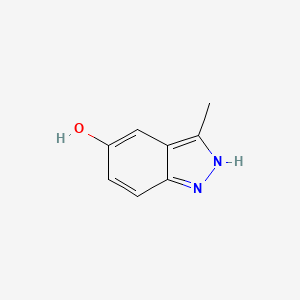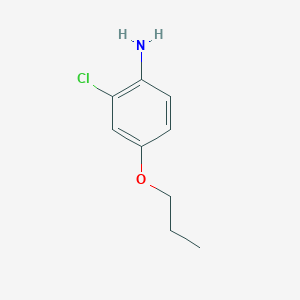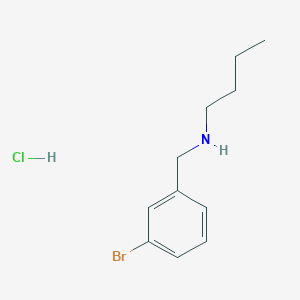
N-(3-Bromobenzyl)-1-butanamine hydrochloride
Overview
Description
“N-(3-Bromobenzyl)-1-butanamine hydrochloride” is a chemical compound with the linear formula C10H14BrN . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H . This indicates that the molecule consists of a benzene ring substituted with a bromomethyl group . Physical and Chemical Properties Analysis
“this compound” is a solid substance . Other physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Scientific Research Applications
Environmental Impact and Detection
Compounds with bromine, such as brominated flame retardants, have been extensively studied for their environmental presence, fate, and potential toxicological impacts. For example, research into the occurrence, fate, and behavior of parabens, which can act as weak endocrine disrupter chemicals, highlights the importance of understanding the environmental pathways of synthetic compounds. These studies show that despite treatments eliminating them well from wastewater, they persist at low levels in effluents, indicating a continuous introduction into the environment and necessitating thorough environmental monitoring and impact assessment (Haman et al., 2015).
Pharmacological Research
In pharmacology, the neuroprotective potential of certain compounds is of significant interest. Research into 3-N-Butylphthalide, for instance, demonstrates the ongoing search for therapeutic agents against neurological conditions, providing a template for the investigation of N-(3-Bromobenzyl)-1-butanamine hydrochloride in similar contexts. These studies underscore the importance of understanding the molecular mechanisms, pharmacokinetics, and therapeutic potentials of compounds (Abdoulaye & Guo, 2016).
Material Science and Industrial Applications
The development and application of materials for specific industrial applications often involve compounds with unique chemical structures, such as this compound. For example, the use of redox mediators in the treatment of organic pollutants showcases the potential utility of such compounds in environmental remediation technologies. This research emphasizes the need for innovation in the application of chemical compounds for pollution control and material science (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The primary target of N-(3-Bromobenzyl)-1-butanamine hydrochloride is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure . This interaction disrupts the normal architecture of microtubules, which can inhibit cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport . By disrupting these processes, this compound can inhibit the growth and proliferation of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cancer cell viability . It has shown strong inhibition of the clonogenic potential of an aggressively metastatic breast tumor cell line, MDA-MB-231 .
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-2-3-7-13-9-10-5-4-6-11(12)8-10;/h4-6,8,13H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVQFWJXNJABGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B3165785.png)
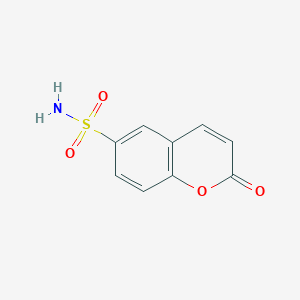

amine hydrochloride](/img/structure/B3165815.png)
Amine Hydrochloride](/img/structure/B3165826.png)
![Butyl[(3-Fluorophenyl)Methyl]Amine Hydrochloride](/img/structure/B3165834.png)
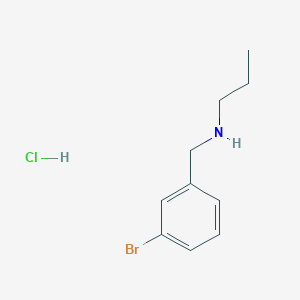
Amine Hydrochloride](/img/structure/B3165842.png)
